molecular formula C17H20N4O B4750304 N-isopropyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

N-isopropyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B4750304
M. Wt: 296.37 g/mol
InChI Key: XQEYULXKKWRGSF-UHFFFAOYSA-N
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Description

N-isopropyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, also known as GSK1059865, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by GlaxoSmithKline in 2009 and has since been the focus of numerous scientific studies.

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of this compound.

Biochemical Analysis

Biochemical Properties

2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, modulating their activity and thereby affecting downstream signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation depending on the specific enzyme involved .

Cellular Effects

The effects of 2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of 2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of 2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. The compound’s metabolism is influenced by factors such as enzyme activity, cofactor availability, and cellular conditions .

Transport and Distribution

The transport and distribution of 2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of 2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-11(2)18-16-9-12(3)19-17-10-14(20-21(16)17)13-7-5-6-8-15(13)22-4/h5-11,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEYULXKKWRGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC(C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-isopropyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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N-isopropyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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N-isopropyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.